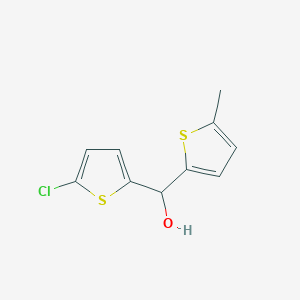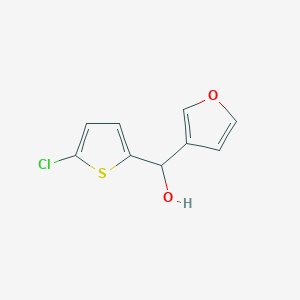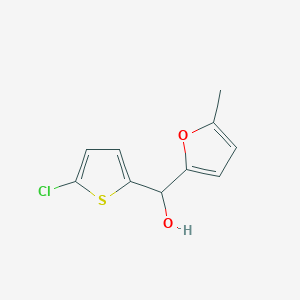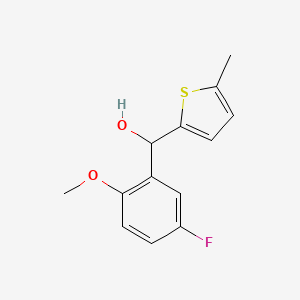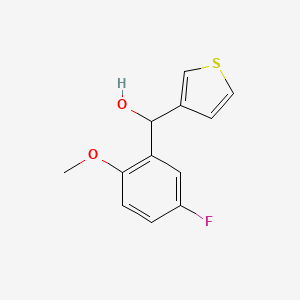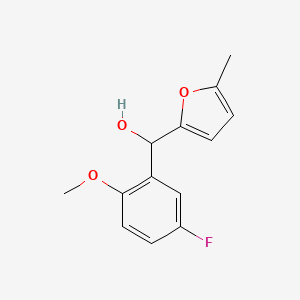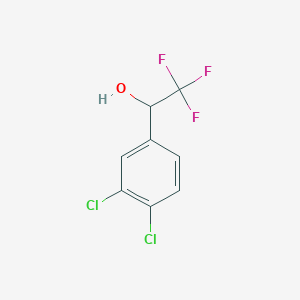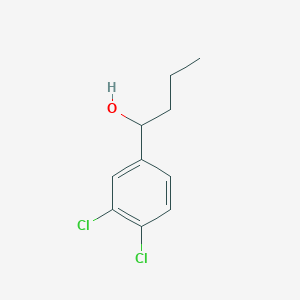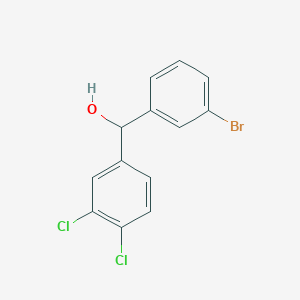
(3-Bromophenyl)(3,4-dichlorophenyl)methanol
Descripción general
Descripción
(3-Bromophenyl)(3,4-dichlorophenyl)methanol is a useful research compound. Its molecular formula is C13H9BrCl2O and its molecular weight is 332.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromophenyl)(3,4-dichlorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(3,4-dichlorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study on a related compound, 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, synthesized from a similar methanol derivative, highlights its crystal structure, which is crucial for understanding molecular interactions and properties (Fu-Rong Li et al., 2012).
Theoretical and Structural Studies : A theoretical study using Density Functional Theory (DFT) on a compound structurally similar to (3-Bromophenyl)(3,4-dichlorophenyl)methanol, specifically (RS)-(3-bromophenyl) (pyridine-2yl) methanol, was conducted. This study provides insights into its IR spectrum, molecular electrostatic potential, and structure-activity relationship, aiding in understanding the compound's reactivity and potential applications (S. Trivedi, 2017).
Synthesis of Biologically Active Compounds : Research has been conducted on the total synthesis of biologically active natural products starting from a similar bromophenyl methanol derivative. This study demonstrates the potential of such compounds in synthesizing biologically active molecules (Yusuf Akbaba et al., 2010).
Development of Protecting Groups for Carboxylic Acids : A related dichlorophenyl methanol derivative was used to develop a new protecting group for carboxylic acids, showcasing its utility in synthetic chemistry (M. Kurosu et al., 2007).
Carbonic Anhydrase Inhibitory Properties : A study on derivatives of bromophenols, similar to (3-Bromophenyl)(3,4-dichlorophenyl)methanol, revealed their potential as inhibitors of carbonic anhydrase, an enzyme target for treating various diseases such as glaucoma and epilepsy (H. T. Balaydın et al., 2012).
Gas Chromatography-Mass Spectrometry Applications : The utility of similar compounds in gas chromatography/mass spectrometry for the analysis of thermally labile pesticides was explored, indicating its application in analytical chemistry (T. Tamiri and S. Zitrin, 1987).
Antioxidant Properties of Bromophenols : Bromophenols synthesized from related compounds exhibited significant antioxidant and radical scavenging activities, suggesting their potential use in pharmaceuticals and nutraceuticals (H. T. Balaydın et al., 2010).
Propiedades
IUPAC Name |
(3-bromophenyl)-(3,4-dichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBCGROLNAATIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3,4-dichlorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




